1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone

Description

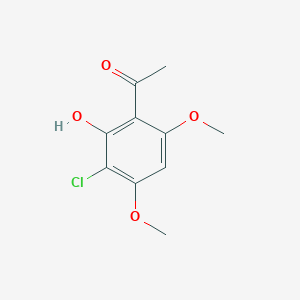

1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone (CAS: 81325-85-1) is a substituted acetophenone derivative with the molecular formula C₁₀H₁₁ClO₄ and a molecular weight of 230.64 g/mol. Its structure features a phenyl ring substituted with a hydroxyl (-OH) group at position 2, methoxy (-OCH₃) groups at positions 4 and 6, a chlorine atom at position 3, and an acetyl (-COCH₃) group at position 1. This compound is synthesized via chlorination of 2-hydroxy-4,6-dimethoxyacetophenone in acetic acid or through Fries rearrangement of substituted phenyl esters .

Structure

3D Structure

Properties

CAS No. |

81325-85-1 |

|---|---|

Molecular Formula |

C10H11ClO4 |

Molecular Weight |

230.64 g/mol |

IUPAC Name |

1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone |

InChI |

InChI=1S/C10H11ClO4/c1-5(12)8-6(14-2)4-7(15-3)9(11)10(8)13/h4,13H,1-3H3 |

InChI Key |

JXKHLCYYMOQYED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1OC)OC)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone typically involves the chlorination of 2-hydroxy-4,6-dimethoxyacetophenone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 1-(3-Chloro-2-oxo-4,6-dimethoxyphenyl)ethanone.

Reduction: 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanol.

Substitution: 1-(3-Amino-2-hydroxy-4,6-dimethoxyphenyl)ethanone.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds structurally related to 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone exhibit significant antiviral properties. For instance, studies have demonstrated that similar chalcone derivatives can inhibit viral replication in various models. Specifically, antiviral activities against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) have been noted, suggesting that such compounds may serve as potential therapeutic agents in veterinary medicine .

Case Study : A study involving the administration of a chalcone derivative to pigs infected with PRRSV showed a marked reduction in viral loads and improved overall health outcomes compared to untreated controls. The treated pigs exhibited fewer lesions and better weight gain post-infection, indicating the compound's potential as a prophylactic treatment .

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. The presence of hydroxyl and methoxy groups in the structure of this compound enhances its ability to scavenge free radicals. This property is crucial for developing nutraceuticals aimed at reducing oxidative stress-related diseases.

Insecticidal Activity

The insect antifeedant properties of chalcones have been documented extensively. Compounds similar to this compound have shown effectiveness against various agricultural pests. Such properties make them candidates for developing eco-friendly pest control solutions.

Case Study : In field trials, chalcone derivatives were tested against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations when treated with these compounds, demonstrating their potential utility in integrated pest management strategies .

Summary of Applications

Mechanism of Action

The mechanism by which 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The chloro group may also contribute to the compound’s reactivity and interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)ethanone (CAS: 81325-86-2)

- Structure : Differs in the position of the hydroxyl group (position 6 instead of 2).

- Properties : Altered hydrogen-bonding interactions due to hydroxyl relocation may affect solubility and melting point. Molecular weight remains identical (230.64 g/mol ).

- Synthesis : Similar chlorination methods but starting from a differently substituted precursor .

1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)ethanone (CAS: 81325-87-3)

- Structure: Nitro (-NO₂) group replaces chlorine at position 3.

- Properties : The electron-withdrawing nitro group increases acidity of the hydroxyl group (pKa ~7–8) compared to the chloro analog. Molecular weight: 241.20 g/mol .

- Applications : Nitro groups enhance reactivity in electrophilic substitution, making this compound a precursor for dyes or pharmaceuticals .

Halogen-Substituted Analogs

1-(3-Bromo-2-hydroxy-4,6-dimethoxyphenyl)ethanone (CAS: 18064-89-6)

- Structure : Bromine replaces chlorine at position 3.

- Properties : Higher molecular weight (275.10 g/mol ) and increased van der Waals volume. Bromine’s polarizability enhances lipophilicity (LogP ~2.8 vs. 2.3 for chloro analog).

- Synthesis: Bromination of 2-hydroxy-4,6-dimethoxyacetophenone in acetic acid .

1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone (CAS: 501659-26-3)

Methoxy and Hydroxy Variations

1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (Xanthoxylin, CAS: 90-24-4)

- Structure : Lacks the 3-chloro substituent.

- Properties : Reduced molecular weight (196.20 g/mol ) and lower LogP (~1.8). Hydroxyl groups improve water solubility.

- Applications : Used in europium(III) complexes for photoluminescence and antimicrobial activity .

1-(2,4,6-Trihydroxy-3-nitrophenyl)ethanone (CAS: 81325-88-4)

- Structure : Three hydroxyl groups and a nitro substituent.

- Properties : Strong hydrogen-bonding network (melting point >200°C). Molecular weight: 213.13 g/mol .

- Reactivity : Susceptible to nitro reduction or hydroxyl methylation .

Biological Activity

Overview

1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone is a chlorinated phenolic compound with potential biological activities. Its unique structure, featuring both hydroxy and methoxy groups, positions it as a candidate for various pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H11ClO4

- Molecular Weight : 232.65 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the chlorine atom and hydroxyl groups enhances its reactivity and binding affinity to enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound's anticancer potential has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.12 |

| MCF-7 (breast cancer) | 3.45 |

| A549 (lung cancer) | 4.67 |

The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of several chlorinated phenolic compounds, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs, suggesting that the chlorine substituent significantly enhances its bioactivity . -

Cytotoxicity in Cancer Research :

In a study assessing the cytotoxic effects of various phenolic compounds on cancer cell lines, this compound showed promising results with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . This positions it as a potential candidate for further development in cancer therapy.

Q & A

Basic: What are the optimized synthetic routes for 1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via selective methylation of precursor acetophenones. A common approach involves reacting 2',4',6'-trihydroxyacetophenone hydrate with dimethylsulfate (MeSO) in acetone under basic conditions (KCO). Key variables include temperature, stoichiometry, and reaction time:

- Example 1 : 0–20°C, 2.1 eq KCO, 17 h stirring → 99% conversion but requires purification .

- Example 2 : Reflux (66°C), 2.05 eq MeSO, 5 h → 84.2% yield after silica gel chromatography .

Optimal yields are achieved under reflux with careful control of MeSO addition to minimize side reactions.

Advanced: How can researchers resolve contradictions in reported synthesis yields for this compound?

Methodological Answer:

Yield discrepancies arise from differences in purification methods and reaction monitoring. For instance:

- Unpurified crude mixtures may report high conversion (99%) but require chromatographic purification to isolate the product, reducing net yield .

- Incomplete methylation due to insufficient MeSO or shorter reaction times can leave unreacted intermediates.

Recommendations:

Use TLC or HPLC to monitor reaction progress.

Optimize stoichiometry (≥2 eq Me$_₂SO₄) and reaction time (≥5 h under reflux).

Employ silica gel chromatography with CHCl for purification .

Advanced: What crystallographic strategies are recommended for resolving the compound’s structure?

Methodological Answer:

X-ray crystallography using SHELX programs (e.g., SHELXL/SHELXS) is effective for structural determination:

- Key steps :

- Challenges : Crystal twinning or weak diffraction may require data collection at synchrotron facilities.

Basic: How can NMR and MS spectroscopy distinguish this compound from analogs?

Methodological Answer:

- H NMR :

- Mass Spectrometry (MS) :

Advanced: What methodologies are used to study the compound’s bioactivity in metal complexes?

Methodological Answer:

The compound acts as a ligand in lanthanide complexes (e.g., Sm(III), Eu(III)) for antimicrobial studies:

- Synthesis : React with Sm(NO)·6HO in ethanol, using ancillary ligands (e.g., 1,10-phenanthroline) to enhance stability .

- Bioactivity assays :

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Silica gel chromatography : Use CHCl or ethyl acetate/hexane (1:3) for elution .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 column with acetonitrile/water gradient for analytical purity checks.

Advanced: How can computational modeling predict the compound’s reactivity or binding interactions?

Methodological Answer:

- Docking studies : Use the SMILES string (

CC(=O)C1=C(C(=C(C(=C1Cl)O)OC)OC)O) to model interactions with biological targets (e.g., enzymes) in AutoDock Vina . - DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl group) for nucleophilic attacks .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.